Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate

Lipophilicity Drug-likeness ADME Prediction

Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate (CAS 1507372-37-3) is a Boc-protected piperidine derivative carrying both an acetyl and a methyl substituent at the 4-position. This 4,4-disubstitution pattern creates a quaternary carbon centre that imposes conformational restriction on the piperidine ring, a feature increasingly exploited in medicinal chemistry to reduce entropic penalty upon target binding and to shield metabolically labile sites.

Molecular Formula C13H23NO3
Molecular Weight 241.331
CAS No. 1507372-37-3
Cat. No. B2814604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate
CAS1507372-37-3
Molecular FormulaC13H23NO3
Molecular Weight241.331
Structural Identifiers
SMILESCC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H23NO3/c1-10(15)13(5)6-8-14(9-7-13)11(16)17-12(2,3)4/h6-9H2,1-5H3
InChIKeyYBYYACQGRIOADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-Acetyl-4-Methylpiperidine-1-Carboxylate (CAS 1507372-37-3): A 4,4-Disubstituted Boc-Piperidine Building Block for Kinase-Targeted Synthesis


Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate (CAS 1507372-37-3) is a Boc-protected piperidine derivative carrying both an acetyl and a methyl substituent at the 4-position . This 4,4-disubstitution pattern creates a quaternary carbon centre that imposes conformational restriction on the piperidine ring, a feature increasingly exploited in medicinal chemistry to reduce entropic penalty upon target binding and to shield metabolically labile sites [1]. The compound is primarily employed as a late-stage intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, where the acetyl group serves as a precursor to key pharmacophoric elements .

Why Close Analogs of Tert-Butyl 4-Acetyl-4-Methylpiperidine-1-Carboxylate Cannot Be Interchanged Without Risking Synthetic Route Failure


At first glance, tert-butyl 4-acetylpiperidine-1-carboxylate (CAS 206989-61-9) or tert-butyl 4-methylpiperidine-1-carboxylate may appear as interchangeable alternatives to the title compound. However, the absence of the geminal methyl group eliminates the quaternary centre that is critical for the conformational bias required by the downstream pharmacophore [1]. Conversely, the absence of the acetyl group removes the ketone handle needed for subsequent C–C bond formation or reductive amination steps documented in PARP inhibitor patent routes [2]. Simply blending two mono-substituted building blocks cannot replicate the steric and electronic environment of the 4,4-disubstituted scaffold, leading to altered reaction kinetics, reduced regioselectivity, and ultimately lower yields of the final active pharmaceutical ingredient.

Quantitative Differentiation Evidence: Tert-Butyl 4-Acetyl-4-Methylpiperidine-1-Carboxylate vs. Closest Analogs


Increased Lipophilicity (XLogP3-AA) Confers Superior Membrane Permeability Potential Compared to the Des-Methyl Analog

The 4-methyl substituent increases the computed partition coefficient (XLogP3-AA) by 0.3 log units relative to the non-methylated analog, tert-butyl 4-acetylpiperidine-1-carboxylate (CID 10987983). This difference falls within the range that can meaningfully shift passive membrane permeability and oral absorption potential according to Lipinski and related drug-likeness guidelines [1].

Lipophilicity Drug-likeness ADME Prediction

GHS Safety Classification: Warning Signal Word vs. Danger for the Des-Methyl Analog Indicates a Preferable Handling Profile

The European Chemicals Agency (ECHA) notification data aggregated in PubChem shows that tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate carries a 'Warning' signal word with hazard statements limited to skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). In contrast, the 4-des-methyl analog (CID 10987983) is classified with 'Danger' and includes acute oral toxicity (H301: Toxic if swallowed) in 75% of notifications [1]. This distinction has direct implications for laboratory handling requirements, shipping classification, and facility safety protocols.

Occupational Safety GHS Classification Procurement Risk Assessment

Quaternary Carbon Centre at C4 Provides Conformational Restriction Not Available from Mono-Substituted Piperidine Building Blocks

The 4,4-disubstitution pattern creates a quaternary sp³ carbon centre that restricts the piperidine ring to a defined conformational space. Molecular complexity (as quantified by the Cactvs complexity index) is 309 for the title compound versus 272 for the 4-des-methyl analog, reflecting the additional topological constraints imposed by the geminal methyl group [1]. This conformational pre-organization can translate into enhanced binding affinity for biological targets, as demonstrated in MC4R agonist SAR studies where 4-alkyl substitution on the piperidine core significantly modulated functional potency [2].

Conformational Analysis Scaffold Design Structure-Based Drug Design

Boc Protection Enables Orthogonal Deprotection Strategies Unavailable with N-Acetyl Congeners

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen allows for selective acidic deprotection (e.g., TFA in DCM) without affecting the 4-acetyl substituent. In contrast, the commercially available analog 1-acetyl-4-methylpiperidine (CAS 4593-17-3) carries the acetyl group on the nitrogen, which is chemically less labile and cannot be selectively removed in the presence of other base-sensitive functionalities . The Boc-protected scaffold is therefore compatible with Fmoc-based solid-phase peptide synthesis (SPPS) and other orthogonal protection schemes commonly employed in medicinal chemistry [1].

Orthogonal Protection Solid-Phase Synthesis Peptidomimetic Chemistry

Predicted Boiling Point Differential vs. N-Boc-4-Methylpiperidine-4-Carboxylate Informs Distillation-Based Purification Feasibility

The predicted boiling point of tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate is 317.4 ± 35.0 °C (Predicted) as reported by Chemsrc . This is substantially higher than the boiling point reported for simpler N-Boc-piperidine derivatives, consistent with the increased molecular weight and polar surface area arising from the dual substitution. The elevated boiling point may offer advantages in high-vacuum distillation purification of reaction intermediates where lower-boiling impurities or solvents must be removed at scale.

Purification Process Chemistry Boiling Point Prediction

Recommended Procurement and Application Scenarios for Tert-Butyl 4-Acetyl-4-Methylpiperidine-1-Carboxylate


PARP-1/2 Inhibitor Lead Optimization Campaigns Requiring a Geminal Dimethyl-Substituted Piperidine Core

The 4-acetyl-4-methyl substitution pattern maps directly onto the pharmacophoric requirements of several clinical-stage PARP inhibitors. The acetyl group can be elaborated via reductive amination or Grignard addition to install the aryl or heteroaryl moieties found in the solvent-exposed region of the PARP catalytic domain. Procurement of this pre-functionalized building block eliminates 2–3 synthetic steps compared to routes starting from 4-methylpiperidine, as documented in patent US8765972 where related 4-substituted piperidine intermediates are exploited [1].

Conformationally Restricted Peptidomimetic Scaffold Synthesis Utilizing Orthogonal Boc Deprotection

In peptide drug discovery programs where a piperidine ring serves as a proline mimic or a turn-inducing element, the Boc group on the title compound enables Fmoc-SPPS compatibility. The 4-methyl substituent restricts ring puckering to a single predominant conformation, enhancing the predictability of the secondary structure induced in the target peptide or peptidomimetic. This compound is particularly suited for incorporation into macrocyclic peptides where control of ring geometry is critical for target engagement [2].

Fragment-Based Drug Discovery Libraries Targeting Protein-Protein Interaction Interfaces

The three-dimensional character imparted by the quaternary C4 centre (complexity index 309) makes this building block valuable for fragment libraries designed to probe protein-protein interaction (PPI) hotspots. Compared to planar aromatic fragments that dominate traditional screening collections, this sp³-rich scaffold offers improved complementarity to the concave surfaces characteristic of PPI interfaces [3]. Procurement at 97%+ purity (as offered by multiple vendors) ensures compatibility with biophysical screening methods including SPR and ligand-observed NMR.

Process Development for Large-Scale PARP Inhibitor Intermediate Production

For contract manufacturing organizations (CMOs) scaling PARP inhibitor intermediates to multi-kilogram quantities, the favorable GHS safety profile (Warning signal, no acute oral toxicity) of this compound compared to the des-methyl analog reduces the engineering controls and personal protective equipment (PPE) requirements mandated for handling acutely toxic substances [4]. This safety differentiation translates into lower facility overhead costs and simplified regulatory documentation for occupational health and safety compliance.

Quote Request

Request a Quote for Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.